ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Description
This compound features a 1,3-thiazolidin-4-one core substituted at position 5 with a (2E)-3-phenylprop-2-enylidene group and at position 3 with an ethyl 3-propanoate ester.
Properties
Molecular Formula |
C17H17NO3S2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
ethyl 3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H17NO3S2/c1-2-21-15(19)11-12-18-16(20)14(23-17(18)22)10-6-9-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3/b9-6+,14-10- |
InChI Key |
RWUWJYADZAGEST-NHZNEZGNSA-N |
Isomeric SMILES |
CCOC(=O)CCN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation
A one-pot method under solvent-free conditions involves reacting ethyl 3-aminopropionate hydrochloride (1.0 equiv) with cinnamaldehyde (1.2 equiv) and mercaptoacetic acid (1.5 equiv) at 70°C for 6–8 hours. The reaction proceeds via imine formation followed by nucleophilic attack by the thiol group, yielding the thiazolidinone intermediate. This method achieves a 75–82% yield when catalyzed by Bi(SCH₂COOH)₃.
Reaction Scheme
Catalytic Optimization
Polypropylene glycol (PPG) enhances reaction efficiency by acting as a phase-transfer catalyst. Substituting traditional solvents like ethanol with PPG at 110°C increases the yield to 85–90% while reducing reaction time to 4 hours.
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Catalyst | Sodium acetate |
| Solvent | Acetic acid |
| Reaction Time | 12 hours |
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 80°C) reduces the reaction time to 30 minutes, achieving a 78% yield with improved regioselectivity. This method minimizes side products like the Z-isomer, which typically forms under thermal conditions.
Esterification and Final Functionalization
The propanoate side chain is introduced via esterification of the intermediate carboxylic acid.
Acid-Catalyzed Esterification
The carboxylic acid derivative (1.0 equiv) is refluxed with ethanol (5.0 equiv) and sulfuric acid (0.1 equiv) at 80°C for 6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding the ethyl ester in 90–92% purity.
Characterization Data
Enzymatic Esterification
Lipase B from Candida antarctica (CAL-B) catalyzes the esterification in toluene at 50°C, offering a greener alternative with 80% yield and no racemization.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance mass transfer and thermal control, enabling a 95% conversion rate at 100°C with a residence time of 5 minutes.
Purification Techniques
-
Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.
-
Chromatography : Preparative HPLC (C18 column, acetonitrile/water) resolves stereoisomeric impurities.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 µm) with UV detection at 254 nm confirms ≥98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| One-Pot Cyclocondensation | 82 | 85 | 6 hours | Simplified workup |
| Microwave-Assisted | 78 | 92 | 30 minutes | Reduced isomerization |
| Enzymatic Esterification | 80 | 90 | 8 hours | Eco-friendly |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sodium hydroxide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Structural Similarities and Differences
The following compounds share the 1,3-thiazolidin-4-one scaffold but differ in substituents at positions 3 and 5:
Key Observations :
- Electronic Effects : Substituents like 3-pyridinylmethylene () or chlorine () alter electron density, affecting reactivity and binding interactions.
- Biological Activity : The 2-methyl-3-phenylprop-2-enylidene derivative () is marketed as Kinedak, an antidiabetic agent, suggesting the scaffold’s therapeutic relevance .
Biological Activity
Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, also known as a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.45 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N O3 S2 |
| Molecular Weight | 357.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 465508-66-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds in the thiazolidinone class can modulate enzyme activities and influence signaling pathways relevant to disease processes.
- Enzyme Inhibition : Thiazolidinones are known to inhibit specific enzymes involved in metabolic pathways. For instance, they may affect enzymes related to glucose metabolism and lipid profiles.
- Antioxidant Activity : Some studies suggest that thiazolidinones exhibit antioxidant properties, which can protect cells from oxidative stress.
Antidiabetic Effects
Recent studies have highlighted the potential of thiazolidinones in managing diabetes. For example, compounds similar to this compound have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
Case Study : A study involving diabetic mice treated with thiazolidinone derivatives demonstrated significant improvements in glucose tolerance and insulin sensitivity. The mechanism was linked to the modulation of gluconeogenesis pathways and activation of insulin signaling cascades .
Anticancer Properties
Thiazolidinones have been investigated for their anticancer potential. They may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Research Findings : A study reported that thiazolidinone derivatives could inhibit the growth of breast cancer cells by triggering apoptotic pathways and disrupting cell cycle progression .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate to improve yield and purity?
- Methodological Approach :
- Stepwise Synthesis : Follow multi-step protocols involving thiazolidinone core formation, followed by condensation with the (2E)-3-phenylprop-2-enylidene group. Control reaction parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reactants .
- Catalyst Screening : Test catalysts like p-toluenesulfonic acid for imine formation or Lewis acids (e.g., ZnCl₂) for thiazolidinone ring closure .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Confirm purity via HPLC (>95%) .
Q. What characterization techniques are essential for verifying the structure of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration (e.g., vinyl proton at δ 7.2–7.8 ppm for the (2E)-styryl group) and ester carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected at m/z 414.08) .
- FT-IR : Detect thioxo (C=S) stretches at ~1200 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Recommended Assays :
- Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli) .
- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in reactions involving this compound?
- Strategy :
- Reaction Path Search : Use density functional theory (DFT) to model transition states for key reactions (e.g., thiazolidinone ring closure). Software like Gaussian or ORCA can calculate activation energies .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using tools like GROMACS .
- Machine Learning : Train models on similar thiazolidinone derivatives to predict optimal reaction conditions (e.g., temperature, catalyst) .
Q. How do structural modifications influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Substituent Effects :
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Chlorobenzylidene | Enhanced antimicrobial activity (MIC reduced by 50%) | |
| Ethyl → Methyl ester | Lower cytotoxicity (IC₅₀ increased from 12 μM to 25 μM) | |
| Thioxo → Oxo | Loss of COX-2 inhibition (IC₅₀ >100 μM) |
- Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilic reactivity .
Q. What strategies mitigate degradation during storage or experimental use?
- Stability Protocols :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Buffered Solutions : Use pH 7.4 PBS with 0.1% BSA to stabilize in biological assays .
- Degradation Monitoring : Periodic HPLC analysis to detect hydrolysis products (e.g., free propanoic acid) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Troubleshooting Framework :
- Purity Verification : Re-run assays with HPLC-validated samples (>98% purity) .
- Assay Standardization : Compare results under identical conditions (e.g., 24-h incubation for MTT) .
- Orthogonal Assays : Confirm antimicrobial activity with both MIC and zone-of-inhibition methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
